(R)-3-hydroxypyrrolidine-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(3R)-3-hydroxypyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C5H9NO2/c7-4-6-2-1-5(8)3-6/h4-5,8H,1-3H2/t5-/m1/s1 |
InChI Key |
HDACDDSPBQTVCH-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C=O |
Canonical SMILES |
C1CN(CC1O)C=O |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of R 3 Hydroxypyrrolidine 1 Carbaldehyde
Reactions Involving the Stereodefined Hydroxyl Group
The secondary hydroxyl group at the C3 position is a key site for introducing molecular diversity. Its reactions typically proceed with high fidelity, influenced by the chiral environment of the pyrrolidine (B122466) ring. While specific research on the N-carbaldehyde derivative is limited, the reactivity of the hydroxyl group is well-documented in analogous N-protected systems, such as the N-Boc analogue, which serves as an excellent proxy for understanding these transformations.
The conversion of the hydroxyl group to esters and ethers is a fundamental transformation. A particularly effective method for both processes, especially when stereochemical control is paramount, is the Mitsunobu reaction. This reaction allows for the functionalization of primary and secondary alcohols under mild conditions and, crucially, proceeds with a clean inversion of stereochemistry at the reacting center.
In the context of an (R)-configured starting material, the Mitsunobu reaction provides access to the corresponding (S)-configured products. The general mechanism involves the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation transforms the hydroxyl group into an excellent leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 fashion.
For esterification, a carboxylic acid serves as the nucleophile. For etherification, a phenolic compound is commonly used. The predictable inversion of configuration makes this reaction a powerful tool in stereoselective synthesis.
Table 1: Representative Mitsunobu Reaction Conditions for Esterification and Etherification
| Transformation | Nucleophile | Reagents | Solvent | Typical Outcome |
| Esterification | Carboxylic Acid (R'-COOH) | PPh₃, DEAD/DIAD | THF, Toluene (B28343) | (S)-Ester |
| Etherification | Phenol (Ar-OH) | PPh₃, DEAD/DIAD | THF, Toluene | (S)-Ether |
The secondary alcohol of (R)-3-hydroxypyrrolidine-1-carbaldehyde can be selectively oxidized to the corresponding ketone, (R)-3-oxopyrrolidine-1-carbaldehyde. This transformation is regioselective for the hydroxyl group, leaving the N-carbaldehyde moiety intact under appropriate conditions. A variety of modern, mild oxidizing agents are suitable for this purpose, preventing over-oxidation or side reactions.
Commonly employed reagents for this transformation include periodinane-based oxidants like the Dess-Martin periodinane (DMP) and sulfur trioxide complexes such as the Parikh-Doering reagent (pyridine-sulfur trioxide complex in DMSO). These methods are known for their high yields and compatibility with a wide range of functional groups. The resulting ketone is a valuable intermediate, as the carbonyl group can undergo a host of further reactions, including reductive aminations and additions of carbon nucleophiles.
Table 2: Common Reagents for the Oxidation of N-Protected 3-Hydroxypyrrolidine
| Reagent System | Name | Typical Solvent | Typical Conditions |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | Dichloromethane (DCM) | Room Temperature |
| Pyridine-SO₃ / Et₃N | Parikh-Doering Oxidation | Dimethyl sulfoxide (DMSO) | Room Temperature |
| NaOCl / TEMPO | TEMPO-mediated Oxidation | DCM / Water | 0 °C to Room Temp. |
Nucleophilic substitution at the C3 position allows for the introduction of a wide array of functional groups, including azides, halides, and thiols. As with esterification, achieving substitution with inversion of configuration is often a primary goal. This is typically accomplished via a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
This activated intermediate can then be displaced by a variety of nucleophiles in a classic Sₙ2 reaction, resulting in the (S)-configured product. The choice of nucleophile dictates the functionality introduced. For example, sodium azide (NaN₃) can be used to introduce an azido group, which can be subsequently reduced to an amine.
Elimination reactions can also occur, particularly if a sterically hindered base is used or if the reaction is heated, leading to the formation of a pyrroline derivative. The regioselectivity of the elimination is governed by the nature of the leaving group and the reaction conditions.
Chemical Manipulations of the N-Carbaldehyde Moiety
The N-carbaldehyde, or N-formyl, group serves as a useful protecting group for the pyrrolidine nitrogen. It is stable to many reaction conditions used to modify the hydroxyl group but can be selectively removed or transformed when desired.
The N-formyl group can be removed to regenerate the parent secondary amine, (R)-3-hydroxypyrrolidine. This deprotection is most commonly achieved through acid-catalyzed hydrolysis. nih.gov Treating the N-formyl compound with aqueous mineral acids, such as hydrochloric acid (HCl), effectively cleaves the amide bond. nih.govnih.gov The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis is also possible but often requires harsher conditions, as amides are generally less reactive towards bases. mdpi.comresearchgate.net The choice of acidic or basic conditions depends on the stability of other functional groups within the molecule. The resulting (R)-3-hydroxypyrrolidine is a valuable chiral synthon in its own right.
Table 3: Conditions for N-Formyl Group Hydrolysis
| Condition Type | Reagents | Solvent | Outcome |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Water, THF/Water | (R)-3-Hydroxypyrrolidine |
| Base-Catalyzed | NaOH or KOH | Water/Alcohol | (R)-3-Hydroxypyrrolidine |
The N-carbaldehyde group can be fully reduced to an N-methyl group, providing a direct route to N-methylated pyrrolidine derivatives. This transformation involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) unit (-CH₂-). The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
The reaction proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and typically requires an aqueous workup to quench the excess reagent and liberate the amine product. Unlike the reduction of esters or ketones, which yield alcohols, the reduction of amides with LiAlH₄ results in the corresponding amine by removing the carbonyl oxygen entirely. chemistrysteps.com Borane (BH₃) complexes, such as BH₃·THF, can also be used for this reduction. This transformation is highly efficient and provides a straightforward method for synthesizing N-methylated analogues while preserving the stereochemistry at the C3 hydroxyl center.
Table 4: Reagents for Reduction of N-Formyl Group to N-Methyl Group
| Reagent | Typical Solvent | Workup | Product |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Aqueous Acid/Base | (R)-1-Methylpyrrolidin-3-ol |
| Borane-THF Complex (BH₃·THF) | THF | Aqueous Acid | (R)-1-Methylpyrrolidin-3-ol |
Further Functionalization and Transformations of the N-Formyl Group
The N-formyl group of this compound serves as a crucial functional handle that can undergo a variety of transformations. These reactions are essential for modifying the properties of the pyrrolidine nitrogen and for introducing further complexity into the molecule.
Deformylation: The removal of the formyl group is a common and critical step to liberate the secondary amine, which can then participate in subsequent reactions. This transformation can be achieved under various conditions, often involving acidic or basic hydrolysis. For instance, acidic hydrolysis using dilute hydrochloric acid is a straightforward method, though it requires careful control to prevent cleavage of other sensitive bonds within the molecule google.com. Alternative methods, such as using hydrazine or its derivatives, have also been explored, particularly in the context of peptide synthesis where N-formyl groups are used as protecting groups google.comnih.gov. Treatment with hydroxylamine hydrochloride in methanol (B129727) has also proven effective for the deformylation of N-formyl esters google.com.
Reduction to N-Methyl Group: The N-formyl group can be readily reduced to an N-methyl group, a transformation that is significant in medicinal chemistry for modulating the basicity and pharmacological profile of the resulting compound. This reduction is typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. More recently, methods utilizing carbon dioxide as a C1 source in the presence of hydrosilanes and a zinc catalyst have been developed for the selective N-methylation of amines, which can be adapted from N-formylation protocols rsc.orgresearchgate.net.
Use as a Directing Group: The N-formyl group can also act as a directing group in certain reactions, influencing the regioselectivity of functionalization on the pyrrolidine ring. While less common than other N-acyl groups, its conformational effects can play a role in guiding incoming reagents to specific positions.
A summary of common transformations of the N-formyl group is presented in the table below.
| Transformation | Reagents and Conditions | Product |
| Deformylation | Dilute HCl, heat | (R)-3-hydroxypyrrolidine |
| Deformylation | Hydrazine vapor, 20°C | (R)-3-hydroxypyrrolidine |
| Deformylation | Hydroxylamine hydrochloride, Methanol, 70°C | (R)-3-hydroxypyrrolidine hydrochloride |
| Reduction | LiAlH₄, THF | (R)-1-methyl-3-hydroxypyrrolidine |
| N-methylation | CO₂, Hydrosilane, Zn(OAc)₂/phen catalyst | (R)-1-methyl-3-hydroxypyrrolidine |
Ring Modification Reactions of the Pyrrolidine Scaffold
The pyrrolidine ring itself is a robust scaffold that can undergo various modifications to create diverse and complex molecular architectures. These reactions can be broadly categorized into functionalization of the ring and modifications that alter the ring structure itself.
The functionalization of the pyrrolidine ring in a regio- and stereoselective manner is a key strategy for synthesizing complex molecules. The existing stereocenter at C3 and the hydroxyl group in this compound can influence the stereochemical outcome of reactions at other positions on the ring.
The puckered, non-planar conformation of the pyrrolidine ring is influenced by its substituents, which in turn affects its reactivity and biological activity. Inductive and stereoelectronic factors play a significant role in controlling the ring's conformation nih.gov. The hydroxyl group at the C3 position can act as a directing group, facilitating reactions at adjacent positions through hydrogen bonding or by acting as a nucleophile after deprotonation. For example, phosphine-catalyzed [3+2] cycloaddition reactions have been used for the regio- and stereoselective synthesis of functionalized pyrrolidine derivatives nih.gov. The development of catalyst-free annulation reactions has also provided pathways to functionalized heterocyclic systems derived from related scaffolds rsc.org.
While the pyrrolidine ring is generally stable, it can undergo controlled ring-opening and ring-expansion reactions under specific conditions. These transformations are powerful methods for synthesizing larger or acyclic structures from a readily available chiral precursor.
Ring-Opening: The cleavage of the C-N bonds in the pyrrolidine ring can be achieved through various methods, including reductive processes. Recent advancements have focused on the deconstructive transformation of unstrained cyclic amines via C-N bond cleavage to expand chemical space researchgate.netresearchgate.net. These methods often involve radical intermediates or the use of specific reagents like difluorocarbene to induce ring-opening, leading to linear amino compounds researchgate.net.
Ring-Expansion: Methodologies for expanding the five-membered pyrrolidine ring to six-membered piperidine or even larger ring systems are of significant interest. These reactions often proceed through rearrangement mechanisms. For instance, radical-polar-crossover-induced C-N bond cleavage has been shown to initiate ring expansion, providing a route to medium-ring lactams researchgate.net.
Conversely, ring contraction methodologies, such as the photo-promoted reaction of pyridines with silylborane to afford pyrrolidine derivatives, highlight the skeletal editing strategies available for modifying heterocyclic scaffolds nih.govwilddata.cn.
| Reaction Type | Methodology | Resulting Structure |
| Ring-Opening | Reductive C-N bond cleavage | Linear amino alcohols |
| Ring-Opening | Difluorocarbene-mediated | N-formylated linear amines researchgate.net |
| Ring-Expansion | Radical-polar-crossover | Medium-ring lactams researchgate.net |
Derivatization for Complex Molecular Scaffolds and Ligand Design
The versatility of this compound and its derivatives makes it an excellent starting material for the synthesis of complex molecular scaffolds and for the design of ligands for various biological targets. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs researchgate.net.
The ability to control the stereochemistry and functionalization of the pyrrolidine ring allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for effective ligand-receptor interactions nih.gov. The sp³-rich nature of the scaffold provides three-dimensionality, which is increasingly sought after in drug discovery to explore new chemical space nih.gov.
Derivatization of the hydroxyl group, for example, through etherification or esterification, and modification of the N-formyl group, as discussed previously, provide avenues to a wide array of functionalized molecules. These derivatives can be used as key intermediates in the total synthesis of natural products or as building blocks for combinatorial libraries in the search for new therapeutic agents. The synthesis of complex scaffolds often involves multi-component reactions or convergent synthetic strategies where the pyrrolidine unit is a central component researchgate.netrug.nl. The design of such scaffolds is a key aspect of modern medicinal chemistry, enabling the creation of molecules with tailored properties mdpi.com.
Applications in the Synthesis of Structurally Complex Chiral Molecules
Building Blocks for Biologically Active Compounds
The pyrrolidine (B122466) framework is a common motif in a wide array of biologically active compounds, from pharmaceuticals to agrochemicals. The ability to introduce this chiral core efficiently is a significant advantage in the development of new chemical entities.
Crucial Intermediates in Pharmaceutical Agent Synthesis
Chiral 3-hydroxypyrrolidine and its derivatives are essential intermediates for a variety of chiral medicines, including antibiotics, analgesics, thrombolytic drugs, and antipsychotics. google.com The demand for optically pure 3-hydroxypyrrolidine is expected to increase as more compounds based on this scaffold enter clinical testing and commercialization. google.com
Precursors for Known Drug Candidates (e.g., Darifenacin, Panipenem, Vemakalant, Barnidipine)
The (R)-3-hydroxypyrrolidine moiety is a cornerstone in the synthesis of several marketed drugs, where its specific stereoconfiguration is critical for pharmacological activity.
Darifenacin: This selective M3 muscarinic receptor antagonist, used to treat overactive bladder, is synthesized using (S)-3-hydroxypyrrolidine as a key chiral starting material. researchgate.netgoogle.comgoogle.com The synthesis involves reacting a derivative of this chiral pyrrolidine with other molecular fragments to construct the final complex structure of Darifenacin. google.comniscpr.res.in The stereocenter of the pyrrolidine ring is fundamental to the drug's high selectivity for the M3 receptor. researchgate.net
Barnidipine: A dihydropyridine (B1217469) calcium channel blocker for hypertension, Barnidipine incorporates a chiral (R)-3-hydroxypyrrolidine ester. nih.govnih.gov The synthesis of this drug involves the esterification of a dihydropyridine carboxylic acid with (R)-N-benzyl-3-pyrrolidinol. nih.gov The chirality of the pyrrolidinyl moiety is a key structural feature of Barnidipine. synzeal.comgoogle.com
Panipenem: This is a carbapenem (B1253116) antibiotic that utilizes a chiral pyrrolidine-based side chain. The synthesis of related carbapenems often employs derivatives of (2S,4R)-4-hydroxypyrrolidine carboxylic acid, highlighting the importance of the chiral pyrrolidine scaffold in this class of antibiotics. nih.gov
The following table summarizes the role of the chiral pyrrolidine core in these pharmaceutical agents.
| Drug Candidate | Therapeutic Class | Role of the Chiral Pyrrolidine Moiety |
| Darifenacin | M3 Muscarinic Receptor Antagonist | Provides the core chiral scaffold essential for receptor selectivity. researchgate.net |
| Barnidipine | Calcium Channel Blocker | Forms a chiral ester group that is integral to the drug's structure and function. nih.govsynzeal.com |
| Panipenem | Carbapenem Antibiotic | Constitutes a key part of the side chain, influencing the antibiotic's spectrum and activity. |
Contributions to Central Nervous System (CNS) Therapeutics Development
The development of drugs targeting the central nervous system is notoriously challenging, primarily due to the blood-brain barrier (BBB), which prevents the vast majority of small-molecule drugs from reaching the brain. drugtargetreview.comnih.govresearchgate.net The structural properties of the pyrrolidine ring, including its potential to improve solubility and permeability, make it an attractive scaffold for CNS drug candidates. The development of novel therapeutics for CNS disorders, such as Alzheimer's disease, has the potential to significantly improve patient quality of life. researchgate.net Pyrrolidine-based structures are explored for their ability to be incorporated into molecules designed to penetrate the BBB and interact with specific neural targets. drugtargetreview.comnih.gov
Synthesis of Antimicrobial and Antithrombotic Agents
The versatility of the chiral pyrrolidine scaffold extends to its use in antimicrobial and antithrombotic agents.
Antimicrobial Agents: The 5-oxopyrrolidine ring system, a related structure, has been used as a basis for synthesizing new compounds with potential antibacterial activity. nih.govmdpi.com Researchers have prepared libraries of pyrrolidine derivatives and tested them against various bacterial strains, with some compounds showing significant efficacy, indicating the potential of this scaffold in developing new antimicrobial drugs. nih.govresearchgate.netnih.gov
Antithrombotic Agents: These agents inhibit the formation of blood clots and are classified as anticoagulants or antiplatelet drugs. nih.gov The oxazolidinone ring, which can be synthesized from chiral precursors like pyrrolidine derivatives, is a key feature in some modern antithrombotic agents such as Rivaroxaban. mdpi.com The synthesis of these complex heterocyclic structures often relies on chiral building blocks to ensure the correct stereochemistry for potent biological activity. mdpi.com
Utility in Agrochemical Compound Formulation
While the primary focus has been on pharmaceuticals, the structural motifs derived from (R)-3-hydroxypyrrolidine-1-carbaldehyde are also relevant in the formulation of agrochemicals. The principles of stereospecificity that govern drug-receptor interactions also apply to the interaction of pesticides and herbicides with their biological targets in plants and insects. The use of chiral building blocks can lead to the development of more potent and selective agrochemicals with improved environmental profiles.
Design and Synthesis of Chiral Auxiliaries and Ligands
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org After serving its purpose, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com
This compound, with its well-defined stereocenter and reactive functional groups, is an ideal candidate for development into a chiral auxiliary. The pyrrolidine ring provides a rigid framework that can effectively shield one face of a reacting molecule, directing incoming reagents to the opposite face and thereby inducing asymmetry. wikipedia.org Substituted chiral pyrrolidines are foundational to many successful organocatalysts and ligands used in asymmetric synthesis. unibo.itmdpi.comnih.gov The aldehyde group can be readily converted into various other functionalities, allowing for the attachment of the auxiliary to a wide range of substrates and its subsequent facile removal.
Applications in Natural Product Total Synthesis
The enantiopure structure of this compound makes its core scaffold an ideal starting material for the total synthesis of various natural products, particularly alkaloids containing the pyrrolidine ring system.
Indolizidine and pyrrolizidine (B1209537) alkaloids are large classes of naturally occurring compounds known for their diverse biological activities. nih.govnih.gov Many synthetic strategies for these alkaloids utilize chiral pyrrolidine precursors to establish the correct stereochemistry in the final product. nih.govorganic-chemistry.org For example, the total synthesis of polyhydroxylated pyrrolizidine alkaloids like alexine (B40350) and its stereoisomers involves the construction of a functionalized pyrrolidine ring as a key step. nih.govkib.ac.cn Synthetic routes often employ stereoselective annulation reactions or cyclization of linear precursors derived from the chiral pool to form the core pyrrolidine structure. nih.gov The N-formyl group in this compound can serve to protect the nitrogen atom during initial synthetic steps, being removed later to allow for the crucial cyclization reactions that form the bicyclic alkaloid skeleton. researchgate.net
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov Heterocyclic scaffolds, including the pyrrolidine ring, are widely used to constrain the conformation of these molecules and orient amino acid side chains in a manner that mimics the secondary structures of peptides, like α-helices or β-turns. nih.gov The solid-phase synthesis of peptidomimetics provides a rapid method for creating large libraries of potential drug candidates. nih.gov The rigid framework of (R)-3-hydroxypyrrolidine can be incorporated into a peptide backbone or serve as a scaffold to project functional groups in defined spatial orientations, making it a valuable tool in drug discovery.
Emerging Applications in Material Science
The principles of chirality and stereocontrol are increasingly being applied to the field of material science to create advanced materials with unique properties.
Chiral polymers, particularly those that adopt a helical structure, have garnered significant attention for their potential applications in asymmetric catalysis, chiral separation, and chiroptical devices. rsc.org The synthesis of such polymers can be achieved by using chiral monomers derived from the chiral pool. While specific research on the polymerization of this compound is not widely documented, its parent compound N-formylpyrrolidine is known as an excellent solvent for various polymer materials, including polyacrylonitrile (B21495) and nylon. google.com This suggests the compatibility of the N-formyl pyrrolidine structure with polymer systems. The incorporation of chiral monomers like (R)-3-hydroxypyrrolidine into polymer chains is a promising strategy for imparting well-defined, three-dimensional structures and chirality to the resulting materials, opening avenues for the development of novel functional polymers. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies
Methodologies for Chiral Purity Determination (e.g., Chiral HPLC, GC)
The determination of enantiomeric purity is critical for any chiral compound. This is typically achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase (CSP). These techniques separate the (R) and (S) enantiomers, allowing for the quantification of their relative amounts.
For a compound like (R)-3-hydroxypyrrolidine-1-carbaldehyde, a typical chiral HPLC method development would involve screening various chiral columns (e.g., polysaccharide-based or cyclodextrin-based) and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the two enantiomers. nih.gov Similarly, for chiral GC analysis, the compound might require derivatization to increase its volatility, followed by separation on a chiral capillary column. sigmaaldrich.com
However, a detailed search of scientific databases and chemical literature did not reveal any specific, published methods or chromatograms for the chiral analysis of this compound. Therefore, no experimental data on columns, mobile phases, retention times, or resolution factors can be provided.
Table 5.1.1: Representative Chiral HPLC/GC Parameters (Hypothetical) Specific experimental data for this compound is not available. The following table is a hypothetical representation of what such data might include.
| Parameter | Chiral HPLC | Chiral GC |
|---|---|---|
| Column | Not available | Not available |
| Mobile Phase/Carrier Gas | Not available | Not available |
| Flow Rate/Pressure | Not available | Not available |
| Temperature | Not available | Not available |
| Detector | Not available | Not available |
| Retention Time (R-enantiomer) | Not available | Not available |
| Retention Time (S-enantiomer) | Not available | Not available |
| Resolution (Rs) | Not available | Not available |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules. NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of atoms, while MS provides information about the mass and fragmentation pattern of the molecule.
For this compound, ¹H NMR would be expected to show distinct signals for the formyl proton, the protons on the pyrrolidine (B122466) ring, and the hydroxyl proton. ¹³C NMR would show corresponding signals for each unique carbon atom. Mass spectrometry (e.g., Electrospray Ionization - ESI) would confirm the molecular weight of the compound.
Despite the fundamental nature of these analyses, specific, peer-reviewed NMR spectral data (chemical shifts, coupling constants) and mass spectrometry fragmentation patterns for this compound were not found in the conducted literature search. Data is available for the parent compound, (R)-3-hydroxypyrrolidine google.com, and for N-protected analogues like (R)-1-Boc-3-hydroxypyrrolidine nih.govnih.gov, but not for the specific N-formyl derivative requested.
Table 5.2.1: Anticipated NMR and MS Data (Hypothetical) Published experimental data for this compound is not available. This table illustrates the type of data that would be expected.
| Analysis Type | Expected Data |
|---|---|
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for formyl, methine, and methylene (B1212753) protons. |
| ¹³C NMR | Chemical shifts (ppm) for carbonyl, methine, and methylene carbons. |
| Mass Spectrometry (HRMS) | Calculated and found m/z values for the molecular ion [M+H]⁺ or [M+Na]⁺. |
X-ray Crystallography for Elucidating Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. chemimpex.com The process involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. This technique would unambiguously confirm the (R) configuration of the stereocenter at the 3-position of the pyrrolidine ring.
A prerequisite for this analysis is the ability to grow a high-quality single crystal of the target compound. The resulting crystallographic data would include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
A thorough search for crystallographic data for this compound in structural databases yielded no results. There are no published reports of its crystal structure, and therefore, no specific data can be presented.
Table 5.3.1: Crystallographic Data Summary (Hypothetical) No crystal structure has been published for this compound. The table below is a template for the kind of data that would be reported.
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₉NO₂ |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | Not available |
| Volume (ų) | Not available |
| Z | Not available |
| Calculated Density (g/cm³) | Not available |
| Flack Parameter | Not available |
Computational Chemistry and Mechanistic Insights
Molecular Docking and Simulation Studies of Pyrrolidine-Containing Systems
Molecular docking and simulation are computational techniques used to predict how a molecule, such as a pyrrolidine (B122466) derivative, binds to a macromolecular target, typically a protein. This approach is fundamental in drug discovery and materials science for assessing the binding affinity and mode of interaction between a ligand and its receptor. ingentaconnect.comnih.gov
Docking studies involving various pyrrolidine derivatives have been conducted to explore their potential as inhibitors for specific enzymes. For example, in the investigation of novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a library of pyrrolidine derivatives was designed and their binding modes were predicted using molecular docking software. ingentaconnect.com These studies revealed that specific substitutions on the pyrrolidine scaffold are crucial for making key interactions with amino acid residues within the enzyme's active site. ingentaconnect.com The presence of bulky, electropositive substituents at one position and non-bulky, electronegative groups at another were identified as potentially critical for effective binding. ingentaconnect.com
Similarly, molecular dynamics (MD) simulations have been employed to study the stability of pyrrolidine derivatives within protein binding sites over time. nih.govtandfonline.com In a study on myeloid cell leukemia-1 (Mcl-1) inhibitors, MD simulations demonstrated the stability of docked pyrrolidine-based compounds in the target's binding site over a 100-nanosecond trajectory. nih.govtandfonline.com These simulations, combined with binding free energy calculations (MMPBSA), support the docking results and provide a more dynamic picture of the ligand-receptor interactions. nih.gov
The general findings from these types of studies on pyrrolidine-containing systems are summarized below:
| Computational Method | Application | Key Findings |
| Molecular Docking | Prediction of binding mode and affinity of pyrrolidine derivatives to enzyme active sites (e.g., DPP-IV, Mcl-1). ingentaconnect.comnih.gov | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues. ingentaconnect.commdpi.com |
| Molecular Dynamics (MD) Simulation | Assessment of the stability of the ligand-protein complex over time. tandfonline.com | Confirms the stability of binding poses predicted by docking and reveals dynamic behavior of the complex. nih.govtandfonline.com |
| Binding Free Energy Calculation (MMPBSA) | Estimation of the binding affinity between the pyrrolidine ligand and its target protein. nih.gov | Provides quantitative support for docking scores and helps rank potential inhibitors. nih.gov |
These computational approaches are instrumental in the rational design of new, potent, and selective pyrrolidine-based molecules for various applications.
Elucidation of Reaction Mechanisms and Transition States through Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are essential for elucidating the intricate details of chemical reaction mechanisms. nih.govacs.org These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire energy profile of a reaction. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.
In another study, the mechanism for the stereoretentive formation of cyclobutanes from pyrrolidines was unveiled using DFT calculations. acs.org The rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The calculations explained the observed stereoretention by demonstrating that the subsequent collapse of this biradical to form the cyclobutane (B1203170) product is a barrierless process, occurring faster than any bond rotation that would scramble the stereochemistry. acs.org
The table below presents selected calculated energy barriers for different reaction steps in the formation of pyrrolidine derivatives from various computational studies.
| Reaction Type | Computational Method | Calculated Activation Energy (Barrier) | Significance |
| Cyclization to Pyrrolidine Ring | DFT | 11.9 kJ mol⁻¹ | The final ring-forming step is energetically favorable and rapid. nih.govrsc.org |
| Pre-cyclization Tautomerization | DFT | 178.4 kJ mol⁻¹ | A high-energy preceding step can be the bottleneck for the overall reaction. rsc.orgresearchgate.net |
| N₂ Release from Diazene Intermediate | DFT | 16.0 - 17.7 kcal/mol | Identified as the rate-determining step in a pyrrolidine ring contraction. acs.org |
| Michael Addition to Coumarin | DFT | 21.7 kJ mol⁻¹ | Quantifies the initial step in a multi-component reaction to form a pyrrolidine precursor. rsc.org |
These computational investigations provide a level of mechanistic detail that is often inaccessible through experimental means alone, offering a clear picture of transition state geometries and reaction energy landscapes.
Theoretical Prediction of Stereoselectivity in Novel Synthetic Pathways
A significant challenge in organic synthesis is the control of stereochemistry. Computational chemistry provides predictive models to understand and forecast the stereochemical outcome of asymmetric reactions, guiding the development of new stereoselective synthetic pathways for molecules like (R)-3-hydroxypyrrolidine-1-carbaldehyde. mdpi.comnih.gov
DFT calculations have been successfully applied to understand the origins of diastereoselectivity in the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines. acs.org The computational analysis revealed that a key interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole in the transition state dictates the facial selectivity of the reaction. acs.org By comparing the energies of the different possible transition state structures (e.g., TSendoup vs. TSendodown), the model correctly predicted the experimentally observed major diastereomer. acs.org
In another example, the enantioselective aza-Michael reaction to form pyrrolidines, catalyzed by a chiral phosphoric acid, was studied computationally. whiterose.ac.uk The calculations explored four possible reaction pathways (S,E; R,Z; S,Z; and R,E) and determined their corresponding transition state free energies. The results showed that the S,E pathway was the most favorable, while the competing enantiomeric R,Z pathway was higher in energy due to a steric clash between the substrate and the catalyst pocket. whiterose.ac.uk The computational model predicted an enantiomeric ratio of 93:7, which was in excellent agreement with the experimentally observed value of 96:4, validating the predictive power of the model. whiterose.ac.uk
| Synthetic Reaction | Computational Focus | Key Theoretical Finding | Predicted vs. Experimental Outcome |
| [3+2] Cycloaddition | Diastereoselectivity | The transition state is stabilized by an interaction between the sulfinyl oxygen and a silver catalyst, favoring one diastereomer. acs.org | The model correctly identified the transition state leading to the major (2S,3R,4S,5R) product. acs.org |
| Catalytic Aza-Michael Reaction | Enantioselectivity | Steric hindrance in the transition state of the minor enantiomeric pathway is the primary source of selectivity. whiterose.ac.uk | Predicted e.r. 93:7; Experimental e.r. 96:4. whiterose.ac.uk |
These examples highlight the capability of theoretical models to not only rationalize observed stereoselectivity but also to predict the outcomes of new synthetic methods, thereby accelerating the discovery and development of efficient routes to enantiomerically pure compounds.
Patent Landscape and Intellectual Property Considerations
Overview of Patented Synthetic Routes for (R)-3-Hydroxypyrrolidine Derivatives
While patents specifically claiming the synthesis of (R)-3-hydroxypyrrolidine-1-carbaldehyde are not prevalent, numerous patents protect the synthesis of its precursor, (R)-3-hydroxypyrrolidine, and other N-substituted derivatives. The carbaldehyde is typically synthesized from (R)-3-hydroxypyrrolidine through formylation. Therefore, the patent landscape for the parent amine is of primary relevance.
Patented synthetic strategies for (R)-3-hydroxypyrrolidine and its derivatives can be broadly categorized as follows:
From Chiral Precursors: Many patented methods utilize naturally occurring chiral molecules as starting materials. A common approach involves the decarboxylation of hydroxyproline isomers. For instance, one patented process describes a simple and efficient method for preparing (R)-3-hydroxypyrrolidine by heating cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline without a catalyst. Other patents disclose multi-step syntheses starting from precursors like L-malic acid or L-glutamic acid, which are converted to the target molecule through a series of chemical transformations, including reduction and cyclization.
Asymmetric Synthesis: To avoid reliance on natural chiral pools, various asymmetric synthesis methods have been patented. These often involve the use of chiral catalysts or enzymes to induce stereoselectivity. For example, some patents describe the stereoselective enzymatic esterification or hydrolysis of racemic N-substituted-3-acyloxypyrrolidines to resolve the desired enantiomer. google.com Another patented approach involves the biohydroxylation of N-substituted pyrrolidines using microorganisms like Sphingomonas sp. to produce N-protected (R)- or (S)-3-hydroxypyrrolidines.
Ring Formation Strategies: Several patents focus on the construction of the chiral pyrrolidine (B122466) ring from acyclic precursors. One patented method details the preparation of optically pure 3-hydroxy-pyrrolidine from optically active 3,4-epoxy-1-butanol. google.com This process involves reaction with ammonia and an aldehyde, selective activation of a hydroxyl group, and subsequent intramolecular cyclization. google.com Another patented strategy involves the hydrogenation of a chiral 3-chloro-2-hydroxypropionitrile derivative, leading to the formation of the pyrrolidine ring with high optical purity. google.com
Interactive Table: Patented Synthetic Routes for (R)-3-Hydroxypyrrolidine Derivatives
| Patent/Reference | Starting Material | Key Transformation(s) | Advantages Claimed |
| WO1997043256A1 | cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline | Decarboxylation by heating | Simpler and catalyst-free process |
| WO2003097594A1 | Optically active 3,4-epoxy-1-butanol | Ring opening, selective activation, intramolecular cyclization | Economical, convenient, and efficient for large-scale production google.com |
| WO2007024113A1 | Chiral 3-chloro-2-hydroxypropionitrile | Hydrogenation and in-situ intramolecular cyclization | High yield and high optical purity google.com |
| WO2009011551A1 | 4-halo-3-hydroxybutyric acid | Hydroxyl protection, reduction, sulfonation, amination, deprotection | High optical purity retained from starting material, mild reaction conditions wipo.int |
| ResearchGate Article | N-substituted pyrrolidines | Biohydroxylation with Sphingomonas sp. | Highly active, regio- and stereoselective, and easy to handle biocatalyst |
Analysis of Intellectual Property in Pharmaceutical and Agrochemical Intermediates
The patenting of chemical intermediates like this compound is a critical component of the intellectual property strategy for pharmaceutical and agrochemical companies. interpharma.chtechtarget.comoakwoodlabs.compwc.commaplevalleyrx.com Patents for intermediates serve several strategic purposes:
Protection of the Final Product: By patenting a key intermediate, a company can effectively block competitors from manufacturing the final active pharmaceutical ingredient (API) or agrochemical, even if the patent on the final product has expired. This is a common life cycle management strategy.
Control over the Supply Chain: Patents on intermediates can provide control over the supply of essential building blocks, creating a barrier to entry for generic manufacturers or competitors.
Licensing and Revenue Generation: A patent on a versatile intermediate can be licensed to other companies, generating royalty income.
Freedom to Operate: Securing patents on key intermediates and their synthetic routes ensures that a company has the freedom to operate and commercialize its own products without infringing on the intellectual property of others.
The patentability of a chemical intermediate hinges on it meeting the standard criteria of novelty, inventive step (non-obviousness), and industrial applicability. For chiral intermediates, the novelty and inventive step can often be established by demonstrating an improved or more efficient synthesis of a single enantiomer, or by showing that the specific enantiomer possesses unexpected advantages over the racemate or the other enantiomer.
However, the legal landscape for patenting intermediates can be complex. In some jurisdictions, the patentability of an intermediate that is only useful for the synthesis of a specific final product has been challenged. The key consideration is often whether the intermediate has utility beyond its role as a precursor.
Interactive Table: Key Intellectual Property Considerations for Chemical Intermediates
| Consideration | Strategic Importance |
| Novelty and Inventive Step | Must be a new and non-obvious chemical entity or a new and inventive process for its synthesis. For chiral intermediates, stereoselectivity can be a key inventive step. |
| Utility/Industrial Applicability | The intermediate must have a credible and substantial use, which can be its role in the synthesis of a valuable final product. |
| Scope of Claims | Broad claims covering a class of related intermediates can provide wider protection, while narrow claims on a specific intermediate may be easier to defend. |
| Freedom to Operate | A thorough analysis of existing patents is crucial to avoid infringement when developing and using an intermediate. |
| Enforcement | Monitoring the market for infringing activities and being prepared to enforce patent rights is essential to realizing the value of the IP. |
Patenting Trends for Novel Chiral Pyrrolidine Derivatives and their Applications
The development of chiral drugs and agrochemicals is a significant and growing trend, driven by the recognition that single enantiomers often offer improved efficacy and safety profiles compared to their racemic counterparts. acs.orgnih.govnih.govchiralpedia.comresearchgate.net This trend is clearly reflected in the patenting activity for novel chiral pyrrolidine derivatives.
In the Pharmaceutical Sector:
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov A review of new drug approvals in recent years shows a clear preference for single-enantiomer drugs. nih.gov For example, an analysis of new drug approvals by the European Medicines Agency (EMA) between 2013 and 2022 revealed that no new racemic drugs have been approved since 2016. acs.orgnih.gov This highlights the industry's focus on developing enantiomerically pure compounds.
Patents for novel chiral pyrrolidine derivatives are being filed across a wide range of therapeutic areas, including:
Antivirals: Pyrrolidine derivatives are key components of many antiviral drugs.
Antibacterials: The pyrrolidine ring is a common motif in new antibacterial agents being developed to combat antibiotic resistance. nih.gov
Central Nervous System (CNS) Disorders: Chiral pyrrolidines are found in drugs for conditions such as epilepsy, depression, and neurodegenerative diseases. nih.gov
Oncology: Novel pyrrolidine derivatives are being investigated as anticancer agents.
A significant trend in pharmaceutical patenting is the "chiral switch," where a company develops and patents a single-enantiomer version of a previously marketed racemic drug. This strategy can extend the market exclusivity of a drug franchise.
In the Agrochemical Sector:
Chirality is also increasingly important in the agrochemical industry. nih.govnih.govchiralpedia.comresearchgate.net The use of single-enantiomer agrochemicals can lead to lower application rates, increased target specificity, and reduced environmental impact. chiralpedia.com For example, the R-enantiomer of the fungicide metalaxyl is significantly more active than its S-enantiomer. chiralpedia.com
Recent patenting trends in chiral agrochemicals show a focus on:
Herbicides: Developing more selective and potent herbicides with reduced crop toxicity.
Insecticides and Fungicides: Creating new active ingredients that are more effective against resistant pests and pathogens.
While a significant portion of chiral agrochemicals are still marketed as racemic mixtures, there is a clear trend towards the development and patenting of enantiomerically pure or enriched products. A study of chiral agrochemicals introduced to the market between 2018 and 2023 found that approximately 43% contained one or more stereogenic centers.
Interactive Table: Patenting Trends for Chiral Pyrrolidine Derivatives
| Sector | Key Application Areas | Notable Trends |
| Pharmaceuticals | Antivirals, Antibacterials, CNS Disorders, Oncology | - Strong preference for single-enantiomer drugs. - "Chiral switch" strategy for life cycle management. - Increasing number of patents for novel, complex chiral pyrrolidine scaffolds. |
| Agrochemicals | Herbicides, Insecticides, Fungicides | - Growing interest in enantiomerically pure or enriched products. - Focus on increased efficacy, selectivity, and improved environmental profiles. - Continued marketing of some racemic mixtures, but a clear trend towards single-enantiomer products. |
Future Perspectives and Unresolved Challenges in R 3 Hydroxypyrrolidine 1 Carbaldehyde Research
Development of More Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly shaping the future of chemical synthesis, with a strong emphasis on sustainability and atom economy. jk-sci.com For (R)-3-hydroxypyrrolidine-1-carbaldehyde, a key challenge lies in moving away from traditional multi-step syntheses that often involve stoichiometric reagents and generate significant waste. Future research is anticipated to focus on the development of more elegant and efficient synthetic routes that maximize the incorporation of reactant atoms into the final product. snnu.edu.cnnih.gov
One promising avenue is the design of cascade or domino reactions. nih.gov Such processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, inherently increase efficiency and reduce waste. nih.gov The development of a cascade reaction that assembles the (R)-3-hydroxypyrrolidine core and introduces the formyl group in a concerted manner would represent a significant leap forward in the atom-economical synthesis of this compound.
Furthermore, the use of bio-based starting materials is a growing area of interest for enhancing the sustainability of chemical production. Exploring synthetic pathways that commence from renewable resources, rather than petroleum-based feedstocks, will be a critical aspect of future research. This could involve the enzymatic transformation of biomass-derived precursors to generate the chiral pyrrolidine (B122466) scaffold.
| Synthetic Strategy | Key Advantages | Future Research Direction |
| Cascade Reactions | - Fewer reaction steps- Reduced waste generation- Increased efficiency | Design of novel cascade sequences for the one-pot synthesis of the target molecule. |
| Bio-based Feedstocks | - Reduced reliance on fossil fuels- Enhanced sustainability | Identification and development of enzymatic or chemo-catalytic routes from renewable resources. |
| Catalytic C-H Functionalization | - Direct introduction of functional groups- High atom economy | Development of selective catalysts for the direct formylation of an (R)-3-hydroxypyrrolidine precursor. |
Exploration of New Catalytic Asymmetric Methods for Enhanced Efficiency
The chirality of this compound is central to its utility, making the development of highly efficient and selective asymmetric catalytic methods a perpetual goal. While classical resolution methods and the use of the chiral pool have been employed, future efforts will be directed towards more sophisticated catalytic approaches that offer higher enantioselectivity, lower catalyst loadings, and milder reaction conditions.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the synthesis of chiral pyrrolidines is an active area of research. mdpi.comnih.govresearchgate.net The development of novel chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could enable the direct asymmetric synthesis of the 3-hydroxypyrrolidine core with high enantiomeric excess. mdpi.comwhiterose.ac.uk These metal-free catalysts are often more environmentally benign and less sensitive to air and moisture compared to their organometallic counterparts.
Biocatalysis offers another highly attractive approach, leveraging the exquisite selectivity of enzymes. researchgate.netnih.gov The use of engineered enzymes, such as transaminases or oxidases, could provide highly efficient and environmentally friendly routes to (R)-3-hydroxypyrrolidine and its derivatives. researchgate.netnih.gov Future research will likely focus on the discovery of novel enzymes and the application of directed evolution to tailor their activity and selectivity for the specific synthesis of the target molecule.
| Catalytic Method | Advantages | Future Research Focus |
| Asymmetric Organocatalysis | - Metal-free- Environmentally benign- High enantioselectivity | Design of new chiral organocatalysts for the direct asymmetric synthesis of the pyrrolidine ring. mdpi.comnih.govresearchgate.net |
| Biocatalysis | - High selectivity- Mild reaction conditions- Sustainable | Discovery and engineering of enzymes (e.g., transaminases) for the synthesis of the chiral precursor. researchgate.netnih.gov |
| Transition Metal Catalysis | - High turnover numbers- Broad substrate scope | Development of catalysts based on earth-abundant metals for asymmetric hydrogenations or aminations. rsc.org |
Expanding the Scope of Applications in Novel Chemical and Biological Fields
While this compound is a known precursor for various bioactive molecules, there is considerable potential to expand its applications into new chemical and biological domains. The unique combination of a chiral hydroxyl group and a reactive aldehyde function within a constrained cyclic scaffold makes it an attractive starting point for the synthesis of novel molecular architectures.
In medicinal chemistry, the pyrrolidine ring is a prevalent motif in a wide range of pharmaceuticals. researchgate.netdntb.gov.uanih.govfrontiersin.org Future research could explore the use of this compound as a scaffold for the development of new classes of therapeutic agents. For instance, it could be employed in the synthesis of novel enzyme inhibitors, receptor antagonists, or antiviral compounds. The stereochemistry of the hydroxyl group can be leveraged to achieve specific interactions with biological targets.
Beyond its role as a synthetic intermediate, the potential of this compound and its derivatives as organocatalysts is an underexplored area. The pyrrolidine scaffold is a key feature of many successful organocatalysts, and the introduction of a hydroxyl and formyl group could lead to novel catalytic activities and selectivities. mdpi.comnih.govresearchgate.net
| Application Area | Potential Role of this compound | Future Research Direction |
| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive molecules. researchgate.netdntb.gov.uanih.govfrontiersin.org | Design and synthesis of new drug candidates targeting a range of diseases. |
| Organocatalysis | Precursor for the development of new chiral catalysts. mdpi.comnih.govresearchgate.net | Exploration of its derivatives as catalysts in asymmetric transformations. |
| Materials Science | Monomer for the synthesis of chiral polymers or functional materials. | Investigation of its polymerization potential and the properties of the resulting materials. |
Addressing Challenges in Process Intensification and Cost Reduction for Industrial Relevance
For this compound to be widely adopted in industrial applications, the development of scalable, cost-effective, and safe manufacturing processes is paramount. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient production technologies, is a key strategy in this regard. frontiersin.org
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govacs.orgrsc.orgrsc.org Continuous flow reactors can provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. frontiersin.orgnih.gov The development of a continuous flow process for the synthesis of this compound would be a significant step towards its industrial viability.
Cost reduction is intrinsically linked to process efficiency. This includes minimizing the number of synthetic steps, reducing the use of expensive reagents and catalysts, and simplifying purification procedures. google.com The use of immobilized enzymes or catalysts in continuous flow systems can facilitate catalyst recycling and reduce costs. nih.gov Furthermore, the development of robust and high-yielding synthetic routes that avoid the use of protecting groups will contribute to a more economical industrial process.
| Challenge | Potential Solution | Future Research Direction |
| Scalability | Transition from batch to continuous flow manufacturing. nih.govacs.orgrsc.orgrsc.org | Development and optimization of a continuous flow synthesis process. |
| Cost of Starting Materials | Utilization of inexpensive and readily available precursors. | Exploration of synthetic routes from commodity chemicals or renewable feedstocks. |
| Purification | Development of purification methods that avoid chromatography, such as crystallization-induced resolution. | Design of integrated reaction and purification protocols. |
| Safety | Implementation of continuous flow technology to minimize the handling of hazardous reagents. frontiersin.orgnih.gov | Detailed safety assessment and optimization of the manufacturing process. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-3-hydroxypyrrolidine-1-carbaldehyde, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves stereoselective oxidation or hydroxylation of pyrrolidine precursors. For example, asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) can achieve the (R)-configuration. Enantiomeric purity is verified via chiral HPLC or polarimetry, with retention times compared to racemic mixtures . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. Stability of the aldehyde group during synthesis requires inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or degradation .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : Combine NMR (¹H and ¹³C) and IR spectroscopy. The aldehyde proton (~9-10 ppm in ¹H NMR) and hydroxyl group (broad peak ~1-5 ppm) confirm functional groups. X-ray crystallography provides absolute stereochemistry, while computational methods (DFT) validate intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, stabilizing the ring conformation . Mass spectrometry (HRMS) ensures molecular weight accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments between computational predictions and experimental data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces in X-ray data. To resolve this:
- Perform solvent-dependent NMR studies to assess conformational flexibility.
- Compare experimental and computed vibrational spectra (IR) for hydrogen-bonding patterns.
- Use time-resolved circular dichroism (CD) to monitor dynamic stereochemical changes in solution . Cross-validation with multiple analytical methods (e.g., rotating-frame Overhauser effect spectroscopy, ROESY) can clarify intramolecular interactions .
Q. How does the hydroxyl group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The hydroxyl group participates in hydrogen bonding, directing regioselectivity. For example:
- In Grignard reactions, the hydroxyl group stabilizes transition states via intramolecular H-bonding, favoring addition to the aldehyde over pyrrolidine nitrogen.
- Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH conditions reveal protonation states affecting reaction rates. Control experiments with protected hydroxyl groups (e.g., TBS ethers) quantify steric/electronic contributions .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Methodological Answer : Key issues include catalyst loading efficiency and racemization during workup. Solutions:
- Use immobilized chiral catalysts (e.g., polymer-supported proline derivatives) for recyclability.
- Optimize reaction temperature (e.g., ≤0°C) to minimize aldehyde racemization.
- Implement inline monitoring (PAT, process analytical technology) to track enantiomeric excess during continuous flow synthesis .
Data Analysis & Contradictions
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer : Discrepancies may stem from impurities or measurement protocols. Standardize procedures:
- Use Karl Fischer titration to quantify water content in hygroscopic solvents (e.g., DMSO).
- Compare solubility via dynamic light scattering (DLS) and saturation shake-flask methods.
- Validate with thermodynamic models (e.g., UNIFAC) to predict solvent-solute interactions .
Q. What analytical approaches distinguish degradation products from synthetic intermediates?
- Methodological Answer : Employ LC-MS/MS with fragmentation patterns to identify degradation pathways (e.g., aldol condensation or oxidation). Accelerated stability studies (40°C/75% RH) under ICH guidelines quantify degradation kinetics. Isotopic labeling (e.g., ¹⁸O in the aldehyde group) traces oxidation pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
